molecular formula C11H15N B13829731 4-Ethenyl-2-(propan-2-yl)aniline CAS No. 437712-33-9

4-Ethenyl-2-(propan-2-yl)aniline

Cat. No.: B13829731
CAS No.: 437712-33-9
M. Wt: 161.24 g/mol
InChI Key: ZDRVMHYBQQFWKH-UHFFFAOYSA-N
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Description

4-Ethenyl-2-(propan-2-yl)aniline is an organic compound with the molecular formula C11H15N It is an aromatic amine, characterized by the presence of an ethenyl group and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-2-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 4-bromo-2-(propan-2-yl)aniline with vinyl magnesium bromide in the presence of a palladium catalyst can yield this compound . Another method involves the reduction of nitroarenes followed by alkylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-2-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine, chlorine, and various alkyl halides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives .

Scientific Research Applications

4-Ethenyl-2-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethenyl-2-(propan-2-yl)aniline involves its interaction with various molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the amine group can form hydrogen bonds and interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(propan-2-yl)aniline
  • 4-Ethoxy-2-(propan-2-yl)aniline
  • 4-Isopropylaniline

Uniqueness

4-Ethenyl-2-(propan-2-yl)aniline is unique due to the presence of both an ethenyl group and an isopropyl group on the benzene ring.

Properties

CAS No.

437712-33-9

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

4-ethenyl-2-propan-2-ylaniline

InChI

InChI=1S/C11H15N/c1-4-9-5-6-11(12)10(7-9)8(2)3/h4-8H,1,12H2,2-3H3

InChI Key

ZDRVMHYBQQFWKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C=C)N

Origin of Product

United States

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